Ketone, 2-indolyl methoxymethyl-
Description
“Ketone, 2-indolyl methoxymethyl-” is a chemical compound that has been studied in the field of organic chemistry . It is a type of ketone, which is a class of organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms .
Synthesis Analysis
The synthesis of “Ketone, 2-indolyl methoxymethyl-” involves a Lewis acid-catalyzed nucleophilic double-addition of indoles to ketones under mild conditions . This process occurs with various ketones ranging from dialkyl ketones to diaryl ketones, thereby providing access to an array of bis (indolyl)methanes bearing all-carbon quaternary centers, including tetra-aryl carbon centers .Molecular Structure Analysis
The molecular structure of “Ketone, 2-indolyl methoxymethyl-” includes a carbonyl group (a carbon-oxygen double bond), which is a common feature of ketones . The specific arrangement of atoms and bonds in this compound contributes to its unique chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving “Ketone, 2-indolyl methoxymethyl-” typically involve the addition of a nucleophile to the carbonyl carbon, followed by protonation of the negatively charged oxygen with acid . This two-step pattern is common in reactions of aldehydes and ketones .Future Directions
The future directions for “Ketone, 2-indolyl methoxymethyl-” could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, the products of its synthesis process can be transformed into bis (indole)-fused polycyclics and bis (indolyl)alkenes . Further transformation and bioactivity studies of the obtained α-(2- or 3-indolyl) ketones highlight the potential utility of this method .
properties
IUPAC Name |
1-(1H-indol-2-yl)-2-methoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-11(13)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVYWIKWGTMSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188095 | |
Record name | Ketone, 2-indolyl methoxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ketone, 2-indolyl methoxymethyl- | |
CAS RN |
34559-71-2 | |
Record name | Ketone, 2-indolyl methoxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034559712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, 2-indolyl methoxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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